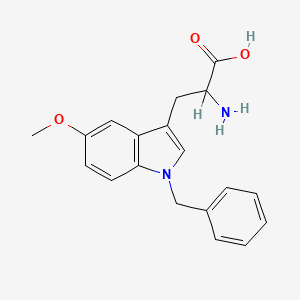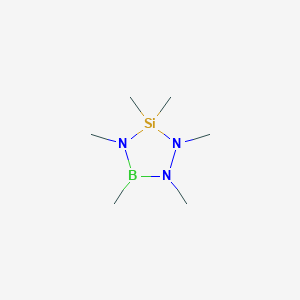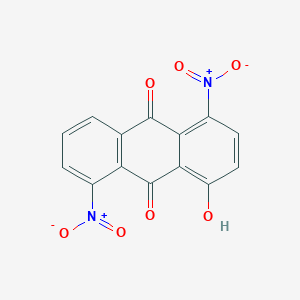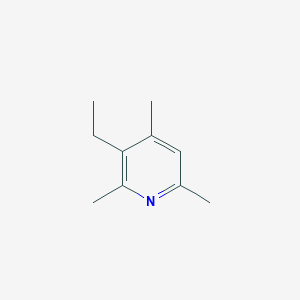![molecular formula C14H8Cl3NO4S B14493980 {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride CAS No. 65118-16-3](/img/structure/B14493980.png)
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride is an organic compound that features a complex structure with multiple functional groups
準備方法
The synthesis of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride typically involves several steps. One common method starts with the preparation of 2,4-dichlorophenoxy acetic acid, which is then reacted with phosphorous pentachloride to form 2,4-dichlorophenoxy acetyl chloride . This intermediate is further reacted with 5-(2,4-dichlorophenoxy)-2-nitrophenyl sulfanyl to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the quality of the final product.
化学反応の分析
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amine, and the sulfanyl group can be oxidized to a sulfone.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include phosphorous pentachloride for chlorination, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as an antiproliferative agent against certain cancer cell lines.
Industry: It is used in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes that lead to cancer progression . The compound binds to the kinase domain, preventing its activation and subsequent signaling pathways that promote cell proliferation and migration.
類似化合物との比較
Similar compounds to {[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Dichlorophenoxyacetamide chalcones: Compounds with similar biological activities as kinase inhibitors.
2,4-Dichlorophenoxy ethers: Compounds with similar chemical properties and applications in agrochemicals.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity that are not present in the similar compounds listed above.
特性
CAS番号 |
65118-16-3 |
|---|---|
分子式 |
C14H8Cl3NO4S |
分子量 |
392.6 g/mol |
IUPAC名 |
2-[5-(2,4-dichlorophenoxy)-2-nitrophenyl]sulfanylacetyl chloride |
InChI |
InChI=1S/C14H8Cl3NO4S/c15-8-1-4-12(10(16)5-8)22-9-2-3-11(18(20)21)13(6-9)23-7-14(17)19/h1-6H,7H2 |
InChIキー |
WBUGZGZVYMRKQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)SCC(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


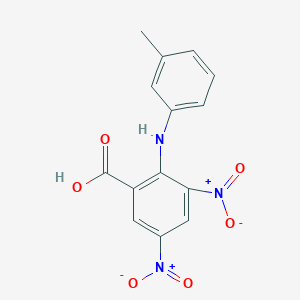
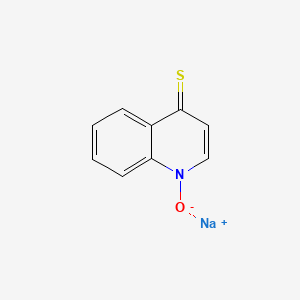
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
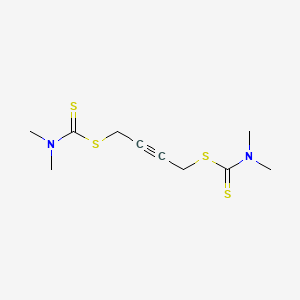
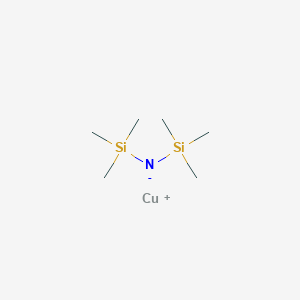

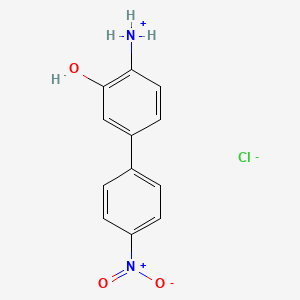
![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)

